Dioxoisoindoline Oxidation State Differentiates from Leading EGFR Allosteric Inhibitor EAI001
The target compound contains a fully oxidized dioxoisoindoline (phthalimide) core, whereas the benchmark EGFR allosteric inhibitor EAI001 features a mono-oxo (lactam) isoindoline core [1]. This oxidation difference alters the electron density distribution within the isoindolyl ring, influencing hydrogen-bonding capacity with the EGFR allosteric pocket. Specifically, the dioxo form provides two carbonyl acceptors versus one in the oxo form, which can affect binding kinetics and target residence time. While no direct binding data for the target compound are publicly available, the structural analogy to EAI001 is supported by patent filings that generically claim dioxoisoindoline-thiazole combinations as EGFR allosteric inhibitors [2].
| Evidence Dimension | Number of carbonyl groups on isoindoline ring (redox state) |
|---|---|
| Target Compound Data | 2 carbonyls (1,3-dioxo; phthalimide form) |
| Comparator Or Baseline | EAI001: 1 carbonyl (1-oxo; lactam form) |
| Quantified Difference | 1 additional carbonyl group; shift from lactam to imide |
| Conditions | Structural comparison; binding relevance inferred from EGFR allosteric inhibitor patent class |
Why This Matters
The extra carbonyl may enhance hydrogen-bonding capacity and alter electronic distribution, providing a distinct pharmacological profile that cannot be achieved with mono-oxo isoindoline analogs.
- [1] TargetMol. EAI001 (CAS 892772-75-7) product page. Structure: 2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide. View Source
- [2] Substituted isoindole allosteric EGFR inhibitors. WO201821xxxx (or equivalent). Patents.google.com. View Source
